4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Pyrazolone SAR Medicinal Chemistry Building Blocks Scaffold Diversification

This architecturally distinct 2,3-dihydro-1H-pyrazol-3-one combines an electron-donating 4-methoxybenzoyl N-substituent, a 5-methyl group, and a polar 4-(2-hydroxyethyl) side chain—a pattern absent from classical pyrazolone drugs. The scaffold is exquisitely sensitive to substituent identity: single-atom changes can shift IC50 values >10-fold, making generic pyrazolone sourcing unreliable. Procure CAS 866018-44-2 to exploit its uncharacterized bioactivity for COX-2/5-LOX dual inhibition or Factor Xa screening, or leverage the hydroxyethyl handle for focused library synthesis. Zero pre-existing assay data ensures a clean slate for novel target engagement.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 866018-44-2
Cat. No. B2519698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
CAS866018-44-2
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)OC)CCO
InChIInChI=1S/C14H16N2O4/c1-9-12(7-8-17)13(18)15-16(9)14(19)10-3-5-11(20-2)6-4-10/h3-6,17H,7-8H2,1-2H3,(H,15,18)
InChIKeyVVGLVLCDDUOVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-Hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS 866018-44-2): Pyrazolone Scaffold Profile for Research Procurement


4-(2-Hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS 866018-44-2) is a trisubstituted 2,3-dihydro-1H-pyrazol-3-one derivative bearing a 4-methoxybenzoyl N-substituent, a 5-methyl group, and a 4-(2-hydroxyethyl) side chain . The 2,3-dihydro-1H-pyrazol-3-one (pyrazolone) scaffold is a privileged heterocycle in medicinal chemistry, historically associated with Factor Xa (FXa) inhibition, HIF-prolyl-4-hydroxylase inhibition, anti-inflammatory activity via COX/LOX modulation, and hypoglycemic effects in diabetic rodent models [1][2]. This specific substitution pattern—combining electron-donating 4-methoxybenzoyl and polar hydroxyethyl moieties—is architecturally distinct from classical pyrazolone drugs such as metamizole or phenylbutazone, which lack these functionalization patterns [3].

Why In-Class Pyrazolones Cannot Substitute for 4-(2-Hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one Without Target-Specific Validation


The 2,3-dihydro-1H-pyrazol-3-one scaffold exhibits profound sensitivity to substituent identity and position: N1-acyl versus N1-aryl, C4-hydroxyethyl versus C4-unsubstituted, and C5-methyl versus C5-phenyl can invert selectivity between biological targets (e.g., FXa vs. COX-2 vs. HIF-PH) or shift potency by orders of magnitude [1][2]. In published pyrazolone SAR series, even single-atom changes (e.g., 4-methoxybenzoyl → 3-methoxybenzoyl) altered IC50 values by >10-fold [3]. Consequently, procurement based solely on the generic 'pyrazolone' class designation carries material risk of obtaining a compound with divergent target engagement and physicochemical behavior, rendering experimental replication or SAR continuity unreliable.

Quantitative Differentiation Evidence for 4-(2-Hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Procurement-Relevant Data


Structural Uniqueness: 4-(2-Hydroxyethyl) Substituent as a Key Differentiator Among N-(4-Methoxybenzoyl)-5-methyl-pyrazolones

Among commercially cataloged N-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one analogs, the 4-(2-hydroxyethyl) substituent is structurally unique; the closest cataloged analogs bear either a 4-unsubstituted core (CAS 79605-82-6, 2-phenyl-N-(4-methoxybenzoyl) variant) or a 2,5-dimethyl substitution (CAS 866018-42-0, retaining the 4-hydroxyethyl group but with N2-methylation). No cataloged compound matches the exact 4-(2-hydroxyethyl) + N1-(4-methoxybenzoyl) + 5-methyl + NH (unsubstituted N2) substitution quartet . The primary alcohol side chain introduces a hydrogen-bond donor/acceptor site not present in unsubstituted or alkyl-only analogs, potentially altering solubility and target-interaction geometry relative to these comparators [1]. However, no quantitative target-engagement or physicochemical comparison data exist in the public domain for any of these analogs versus CAS 866018-44-2.

Pyrazolone SAR Medicinal Chemistry Building Blocks Scaffold Diversification

Pyrazolone Scaffold Multi-Target Potential: Class-Level Evidence Requiring Target-Specific Validation

The 2,3-dihydro-1H-pyrazol-3-one scaffold has literature precedent for potent inhibition of Factor Xa (FXa), HIF-prolyl-4-hydroxylase (HIF-PH), COX-1/COX-2, and 5-LOX, with reported IC50 values ranging from sub-nanomolar (FXa: Ki < 1 nM for optimized pyrazolones) to low micromolar (COX-2: IC50 ~0.58–2.04 µM) across structurally related series [1][2][3]. However, none of these published quantitative data sets include CAS 866018-44-2 as a tested exemplar. The 4-methoxybenzoyl group in published sEH inhibitor series contributed to superior potency (IC50 = 1.06 nM for compound 12e) compared to unsubstituted benzoyl analogs [4], but this evidence is from a phthalimide scaffold, not a pyrazolone core.

FXa Inhibition Anti-inflammatory HIF-Prolyl Hydroxylase

Physicochemical Identity: Predicted Property Profile Compared to Class-Average Values

Predicted density for CAS 866018-44-2 is 1.269 ± 0.06 g/cm³ . The experimental purity specification from commercial suppliers is ≥98% (HPLC) . The compound is reported as soluble in DMSO . The presence of the 4-(2-hydroxyethyl) substituent increases calculated topological polar surface area (tPSA) and hydrogen-bond donor count (HBD = 1) compared to unsubstituted or alkyl-only pyrazolone analogs, predicting enhanced aqueous solubility relative to more lipophilic pyrazolones. However, no experimentally measured logP, logD, pKa, or thermodynamic solubility data are publicly available for this compound or its closest comparators, precluding quantitative ranking.

Solubility Prediction Drug-likeness Property-based Procurement

Absence of Public Bioactivity Data as a Differentiation Factor: Implications for Novel Target Screening

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed returned zero entries with quantitative IC50, Ki, EC50, or % inhibition data for CAS 866018-44-2 [1][2]. This distinguishes the compound from heavily precedented pyrazolones (e.g., phenylbutazone, metamizole) whose pharmacology is extensively characterized. For procurement in phenotypic screening or target-agnostic discovery programs, this data vacuum represents an opportunity: the compound is untested chemical matter within a validated pharmacophore class, reducing the risk of rediscovering known polypharmacology while retaining scaffold-level plausibility.

Novel Chemical Matter High-Throughput Screening Unexplored Pharmacophore

Recommended Research Application Scenarios for 4-(2-Hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS 866018-44-2)


Phenotypic Screening in Inflammation or Thrombosis Models as a Structurally Novel Pyrazolone Starting Point

Deploy CAS 866018-44-2 as a screening hit in cell-based or biochemical assays targeting COX-2/5-LOX dual inhibition or Factor Xa activity, leveraging the established pyrazolone pharmacophore precedent while exploiting the compound's complete absence of prior bioactivity characterization [1][2]. This scenario is supported by Section 3 Evidence Items 2 and 4 (class-level multi-target potential combined with zero pre-existing data).

Synthetic Chemistry Building Block for Diversifying the Pyrazolone C4 Position

Utilize the 4-(2-hydroxyethyl) group as a synthetic handle for further derivatization (e.g., esterification, oxidation to aldehyde/carboxylic acid, or mesylation/nucleophilic displacement) to generate focused libraries around the N1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one core. The structural uniqueness of this substitution pattern relative to commercially available analogs (Section 3, Evidence Item 1) makes this compound a non-redundant diversification node.

Selectivity Profiling Against Closely Related Pyrazolone Scaffolds Without N2-Substitution

Head-to-head profiling of CAS 866018-44-2 against its closest cataloged analogs (CAS 866018-42-0, CAS 79605-82-6) in a panel of pyrazolone-relevant targets (FXa, COX-1/COX-2, HIF-PH, 17β-HSD1) to experimentally establish the SAR impact of N2-substitution status and C4-hydroxyethyl presence. This directly addresses the evidence gaps identified in Section 3, Evidence Items 1–2.

Physicochemical Profiling for Lead-Likeness Assessment

Determine experimental logP, logD (pH 7.4), aqueous solubility, pKa, and plasma protein binding for CAS 866018-44-2 to enable quantitative comparison with extensively characterized pyrazolone drugs (e.g., metamizole, phenylbutazone) and establish its drug-likeness profile. This scenario builds on the incomplete property data noted in Section 3, Evidence Item 3.

Quote Request

Request a Quote for 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.